フェントラミン塩酸塩

概要

説明

フェントラミン塩酸塩は、血管拡張を引き起こす可逆的非選択的αアドレナリン受容体遮断薬です。 主に高血圧発作の管理、褐色細胞腫の診断、ノルエピネフリン投与部位の反応の治療、軟部組織麻酔と瞳孔散大の逆転に使用されます .

科学的研究の応用

Phentolamine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on alpha-adrenergic receptors and vasodilation.

Medicine: Used to manage hypertensive crises, diagnose pheochromocytoma, and treat erectile dysfunction.

Industry: Employed in the production of pharmaceuticals and as a diagnostic tool in medical settings .

作用機序

フェントラミン塩酸塩は、α-1およびα-2アドレナリン受容体を競合的に遮断することによって作用します。この遮断は、血管平滑筋の血管拡張をもたらし、血圧の低下につながります。 この化合物は、ノルエピネフリン放出のシナプス前負帰還として機能するα-2受容体も阻害し、心拍数の増加につながります .

類似化合物:

フェノキシベンザミン: 高血圧と褐色細胞腫の管理に使用される別のαアドレナリン受容体遮断薬。

トラゾリン: 肺高血圧症の治療における血管拡張作用のために使用されます。

パパベリン: 勃起不全の治療と血管拡張剤として使用される平滑筋弛緩薬 .

フェントラミン塩酸塩の独自性: フェントラミン塩酸塩は、可逆的かつ非選択的な性質のために独自であり、さまざまな医療および研究用途で使用できます。 血管拡張を迅速に誘発し、高血圧発作を管理する能力は、臨床および研究設定の両方で貴重なツールとなっています .

生化学分析

Biochemical Properties

Phentolamine hydrochloride is a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . It interacts with these receptors, causing vasodilation of vascular smooth muscles . The nature of these interactions is competitive, meaning that phentolamine hydrochloride competes with natural ligands for binding to these receptors .

Cellular Effects

Phentolamine hydrochloride influences cell function by causing vasodilation, which can affect various cellular processes. For example, it can impact cell signaling pathways related to vasoconstriction and dilation . It can also influence gene expression related to these pathways .

Molecular Mechanism

Phentolamine hydrochloride exerts its effects at the molecular level by binding to alpha-1 and alpha-2 adrenergic receptors . This binding inhibits the action of these receptors, leading to vasodilation . It can also lead to changes in gene expression related to vasoconstriction and dilation .

Dosage Effects in Animal Models

In a rabbit model of acute pulmonary embolism combined with shock, phentolamine hydrochloride was found to effectively restore pulmonary blood flow in non-pulmonary embolism area and improve pulmonary as well as systemic circulation failure

Metabolic Pathways

Phentolamine hydrochloride is involved in the adrenergic signaling pathway, where it acts as an antagonist to alpha-1 and alpha-2 adrenergic receptors

Transport and Distribution

Phentolamine hydrochloride is administered intravenously, intramuscularly, submucosally, and topically

準備方法

合成経路と反応条件: フェントラミン塩酸塩は、3-ヒドロキシ-4-メチルジフェニルアミンとクロロメチルイミダゾリン塩酸塩を原料として合成できます。反応はトルエン中で縮合を行い、続いてpH調整とアルカリ化を行い、フェントラミンを得ます。 最終生成物は、次にイソプロピルアルコール中で塩化され、エタノール-酢酸エチル混合溶媒で精製されます .

工業生産方法: フェントラミン塩酸塩の工業生産には、アルカリ条件下でクロロアセトニトリルとエチレンジアミンを使用し、α-クロロメチルイミダゾリン塩酸塩を得ます。 この中間体は、次にキシレン中で3-ヒドロキシ-4-メチルジフェニルアミンと反応させて、フェントラミン塩酸塩を生成します .

化学反応の分析

反応の種類: フェントラミン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: フェントラミンは、対応するキノンを生成するように酸化できます。

還元: 還元反応は、フェントラミンを対応するアミンに変換できます。

置換: 置換反応は、芳香族環またはイミダゾリン環で起こります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 塩素や臭素などのハロゲン化剤は、置換反応に使用できます。

形成される主要な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: アミンおよびその他の還元誘導体。

4. 科学研究への応用

フェントラミン塩酸塩は、幅広い科学研究への応用を持っています。

化学: さまざまな有機合成反応の試薬として使用されます。

生物学: αアドレナリン受容体と血管拡張への影響について研究されています。

医学: 高血圧発作の管理、褐色細胞腫の診断、勃起不全の治療に使用されます。

類似化合物との比較

Phenoxybenzamine: Another alpha-adrenergic blocker used to manage hypertension and pheochromocytoma.

Tolazoline: Used for its vasodilatory effects in treating pulmonary hypertension.

Papaverine: A smooth muscle relaxant used in the treatment of impotence and as a vasodilator .

Uniqueness of Phentolamine Hydrochloride: Phentolamine Hydrochloride is unique due to its reversible and non-selective nature, allowing it to be used in a variety of medical and research applications. Its ability to rapidly induce vasodilation and manage hypertensive crises makes it a valuable tool in both clinical and research settings .

生物活性

Phentolamine hydrochloride is a reversible, non-selective alpha-adrenergic antagonist predominantly used in clinical settings for its vasodilatory effects. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

Phentolamine functions primarily as an antagonist at both alpha-1 and alpha-2 adrenergic receptors. Its blockade of alpha-1 receptors leads to vasodilation and a subsequent decrease in blood pressure. Conversely, by inhibiting alpha-2 receptors, phentolamine disrupts the presynaptic negative feedback mechanism for norepinephrine release, resulting in increased sympathetic outflow and potential reflex tachycardia .

Key Mechanisms:

- Vasodilation : Induces relaxation of vascular smooth muscle.

- Increased Norepinephrine Release : Due to alpha-2 receptor blockade.

- Pupil Dilation : Reversal of mydriasis caused by muscarinic antagonists .

Pharmacokinetics

Phentolamine is administered via various routes including intravenous, intramuscular, and ocular applications. Key pharmacokinetic parameters include:

Clinical Applications

Phentolamine is utilized in several clinical scenarios:

- Hypertensive Emergencies : Particularly effective in managing hypertension associated with pheochromocytoma.

- Extravasation Injury Prevention : Used to mitigate tissue damage from dopamine extravasation during intravenous administration .

- Erectile Dysfunction Treatment : Administered intracevnosally to enhance blood flow to the penis.

- Pain Management : Employed in complex regional pain syndrome as a diagnostic and therapeutic agent .

Recent Research Findings

Recent studies have highlighted novel roles for phentolamine beyond traditional uses:

- Nerve Injury Recovery :

- Dopamine-Induced Extravasation :

- Gastrointestinal Motility :

Case Study 1: Prevention of Dopamine-Induced Injury

A controlled study involving 80 rats assessed the efficacy of phentolamine against dopamine-induced extravasation injuries. Results showed that both doses of phentolamine (0.5 mg and 1 mg) significantly reduced tissue damage compared to saline controls.

Case Study 2: Nerve Injury Recovery

In a sciatic nerve crush model, phentolamine treatment improved functional recovery metrics significantly compared to saline-treated groups at 14 days post-injury. Statistical analyses showed significant differences in motor function recovery (p = 0.0036) and axon counts (p = 0.0432) between treatment groups .

特性

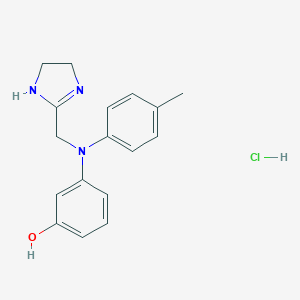

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223271 | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73-05-2 | |

| Record name | Phentolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。